molecular formula C18H14N4O3 B5740810 2-(1,3-benzoxazol-2-ylamino)-5-benzyl-4,6-pyrimidinediol

2-(1,3-benzoxazol-2-ylamino)-5-benzyl-4,6-pyrimidinediol

Cat. No. B5740810
M. Wt: 334.3 g/mol
InChI Key: UESXWRALLWIDID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of appropriate precursors, such as amino-heterocycles with reactive intermediates. For example, the synthesis of 2,3-(ring-fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate and amino-heterocycles demonstrates a typical approach to constructing pyrimidine frameworks with functional groups that can further modify the compound's properties (Kanno et al., 1991).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the compound , can be analyzed using X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. The crystal structure and DFT studies of related compounds reveal detailed information about molecular conformation, intramolecular interactions, and electronic structure, which are essential for understanding the chemical behavior of these compounds (Murugavel et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including condensation, cyclization, and substitution reactions, which allow for the modification of the pyrimidine core and the introduction of new functional groups. These reactions are fundamental for the synthesis of complex molecules with potential biological activity. The reactivity of these compounds towards different reagents can lead to the formation of diverse heterocyclic systems, demonstrating their versatility as synthetic intermediates (Toplak et al., 1999).

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely and depends on their specific chemical structure . They have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a specific benzoxazole derivative would depend on its specific structure. For example, 2-(1,3-Benzoxazol-2-ylamino)ethanol has been classified with hazard statements H302+H312+H332;H315;H319;H335 and precautionary statements P261;P271;P280 .

Future Directions

The future directions for research on benzoxazole derivatives could include further exploration of their synthesis, properties, and potential applications. Given their wide range of biological activities, they could be particularly promising in the field of drug discovery .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-5-benzyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-15-12(10-11-6-2-1-3-7-11)16(24)21-17(20-15)22-18-19-13-8-4-5-9-14(13)25-18/h1-9H,10H2,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESXWRALLWIDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(NC2=O)NC3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-ylamino)-5-benzylpyrimidine-4,6-diol

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